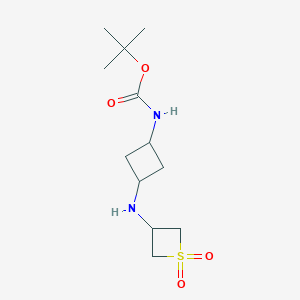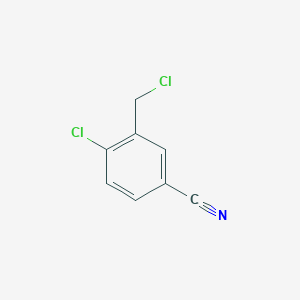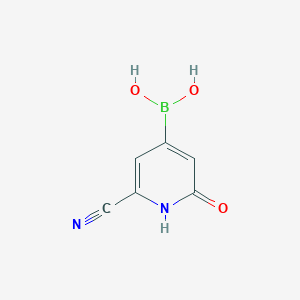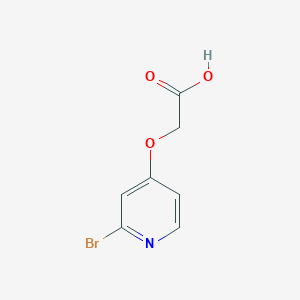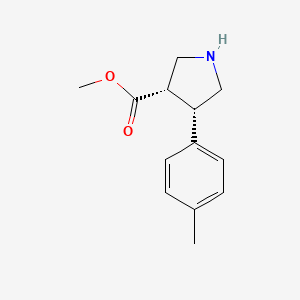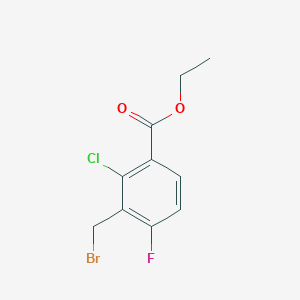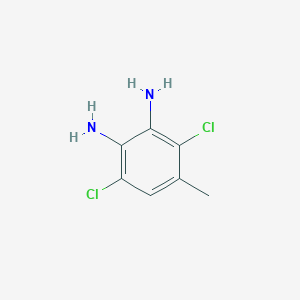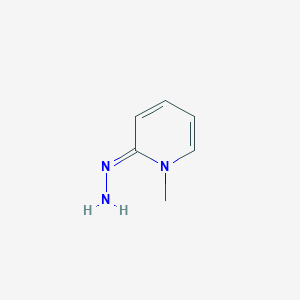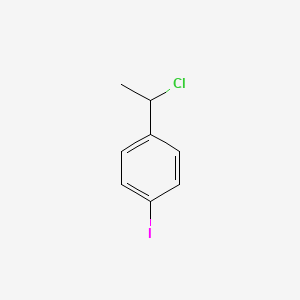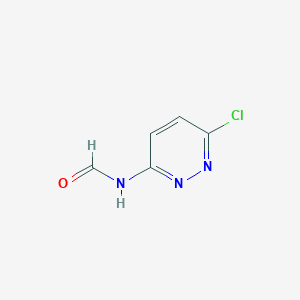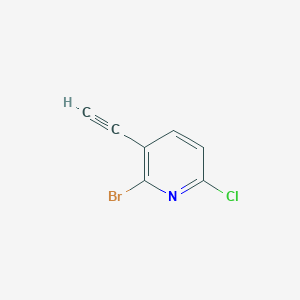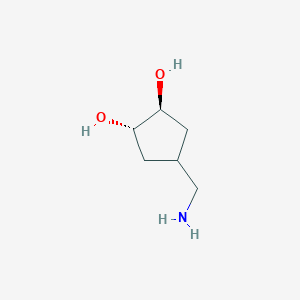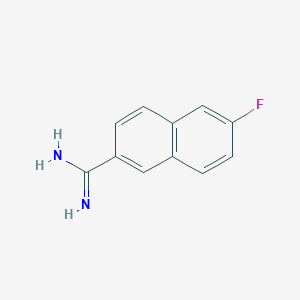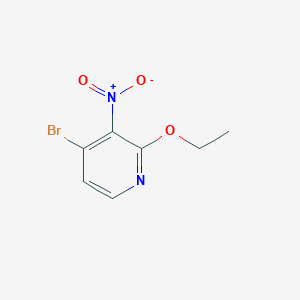
4-Bromo-2-ethoxy-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethoxy-3-nitropyridine: (CAS Number: 6945-67-1) belongs to the class of nitropyridines. Its chemical formula is C₅H₃BrN₂O₂ , and its molecular weight is approximately 202.99 g/mol
IUPAC Name: this compound
Other Names: 2-Bromo-4-nitropyridine
Preparation Methods
Synthetic Routes::
Vicarious Substitution Method:
Oxidative Substitution Method:
- Information on large-scale industrial production methods for this specific compound is limited. it can be synthesized using the above synthetic routes.
Chemical Reactions Analysis
Reactions::
Oxidation: 4-Bromo-2-ethoxy-3-nitropyridine can undergo oxidation reactions.
Substitution: It readily participates in substitution reactions.
Other Transformations: Further functional group modifications are possible.
Ammonia or Amines: Used for substitution reactions.
Oxidizing Agents: Employed for oxidation reactions.
- The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
4-Bromo-2-ethoxy-3-nitropyridine finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have pharmaceutical applications.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
- While detailed comparisons are scarce, its uniqueness lies in its specific combination of substituents.
- Similar compounds include other nitropyridines with varying substituents.
Properties
Molecular Formula |
C7H7BrN2O3 |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
4-bromo-2-ethoxy-3-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-7-6(10(11)12)5(8)3-4-9-7/h3-4H,2H2,1H3 |
InChI Key |
SFLSRKNYUGMTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=CC(=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


